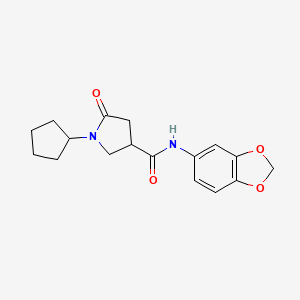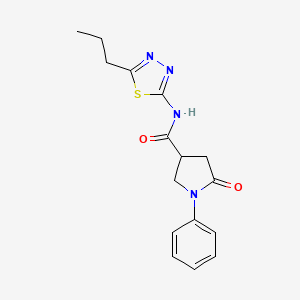![molecular formula C19H15ClO4 B11162130 5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11162130.png)
5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 4-chlorophenyl group and an oxoethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4,7-dimethylcoumarin, and ethyl oxalyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-chlorobenzaldehyde with ethyl oxalyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 4,7-dimethylcoumarin in the presence of a catalyst, such as p-toluenesulfonic acid, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxy derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Hydroxy Derivatives: Compounds with hydroxyl groups replacing the oxo group.
Substituted Derivatives: Various substituted chromen-2-one derivatives.
Scientific Research Applications
5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory, cancerous, or microbial processes.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, resulting in anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethylcoumarin: A precursor in the synthesis of the compound, known for its fluorescence properties.
4-Chlorobenzaldehyde: Another precursor, commonly used in organic synthesis.
Ethyl Oxalyl Chloride: A reagent used in the formation of the intermediate compound.
Uniqueness
5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with a 4-chlorophenyl group and an oxoethoxy moiety makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C19H15ClO4 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C19H15ClO4/c1-11-7-16(19-12(2)9-18(22)24-17(19)8-11)23-10-15(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |
InChI Key |
QXKOJYJPHQCHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B11162050.png)
![1-(4-methoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162054.png)
![(3beta)-cholest-5-en-3-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11162058.png)
![(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid](/img/structure/B11162059.png)
![2-[(3-cyclohexylpropanoyl)amino]-N-propylbenzamide](/img/structure/B11162063.png)

![2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11162073.png)
![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline](/img/structure/B11162084.png)

![8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11162114.png)
![6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11162117.png)
![3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11162124.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162133.png)
